

# Mechanism of Action and Role of CDK1

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avotaciclub

CAS No.: 1983983-41-0

Cat. No.: S3612582

Get Quote

**Avotaciclub's** primary mechanism is the selective inhibition of CDK1. CDK1 is a crucial enzyme that controls the transition from the G2 phase to the M phase of the cell cycle, making it essential for cell division [1]. Its role is summarized in the diagram below:



Click to download full resolution via product page

## CDK1 Promotion of Cell Cycle and **Avotacicl** Inhibition

In cancer, CDK1 is often overexpressed, driving the uncontrolled division of tumor cells [1]. By inhibiting CDK1, **Avotacicl** disrupts this process:

- **Cell Cycle Arrest:** It blocks the cell cycle at the G2/M phase, preventing cancer cells from dividing [2].
- **Induction of Apoptosis:** This arrest can trigger programmed cell death in tumor cells [3] [4].
- **Targeting Cancer Stem Cells:** It inhibits the self-replication of cancer stem cells, which are often responsible for therapy resistance and cancer recurrence [2].
- **Synergistic Effects:** Preclinical studies show **Avotacicl** can synergize with other drugs, such as gemcitabine for pancreatic cancer [2] or the CHEK2 inhibitor PV-1019 for non-small cell lung cancer (NSCLC) [5], to enhance cancer cell death.

## Key Preclinical and Quantitative Data

The following table summarizes quantitative findings from preclinical studies on **Avotacicl**.

| Assay / Model                           | Findings & Results                                                                                                                                                                             | Citation    |
|-----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| <b>In Vitro: Cell Viability (NSCLC)</b> | Inhibited cell viability in radioresistant NSCLC cell lines (H1437R, H1568R, H1703R, H1869R) with EC <sub>50</sub> values ranging from <b>0.580 μM</b> to <b>0.918 μM</b> after 48h treatment. | [3] [5] [4] |
| <b>In Vitro: Apoptosis (NSCLC)</b>      | Promoted apoptosis in radioresistant NSCLC cell lines. Effect was enhanced in combination with the CHEK2 inhibitor <b>PV-1019</b> .                                                            | [3] [5] [4] |
| <b>In Vivo</b>                          | Orally active in animal models. Showed synergistic effects with <b>gemcitabine</b> in inhibiting metastasis in a pancreatic cancer model.                                                      | [2] [6]     |

## Experimental Protocols from Key Studies

For laboratory research, here are methodologies from cited studies on **Avotacicl**.

## Cell Viability Assay in NSCLC Cells [3] [5]

- **Cell Lines:** Radioresistant non-small cell lung cancer (NSCLC) cells (e.g., H1437R, H1568R, H1703R, H1869R).
- **Compound Treatment:** **Avotaciclib** was tested across a concentration range (e.g., **0, 0.1, 1, 2, 4, 8, 16, 32, and 64  $\mu$ M**).
- **Incubation Time:** **48 hours**.
- **Analysis:** Cell viability was measured to determine half-maximal effective concentration ( $EC_{50}$ ) values.

## Combination Study with CHEK2 Inhibitor [5]

- **Objective:** To assess synergistic effect on inducing death in radioresistant NSCLC cells.
- **Method:** **Pharmacological or genetic inhibition of CDK1** (using **Avotaciclib** or CDK1 shRNA) was combined with the CHEK2 inhibitor **PV-1019**.
- **Outcome Measurement:** Cell proliferation and apoptosis were assessed. The study found that suppressing CDK1 enhanced the sensitivity of radioresistant cells to PV-1019.

## Clinical Development and Potential Applications

**Avotaciclib** is currently in the clinical trial stage and has not been approved for any medical use.

- **Clinical Trials:** It is under investigation in clinical trial **NCT03579836**, "Evaluation of Safety and Efficacy in BEY1107 in Monotherapy [and] Gemcitabine Combination in Patient With Pancreatic Cancer" [7].
- **Cancer Types Under Investigation:** Based on preclinical evidence and ongoing trials, the main focus is on **pancreatic cancer** [7] [2] [6]. Research also supports its potential in treating **non-small cell lung cancer (NSCLC)**, especially in overcoming radiotherapy resistance [3] [5] [4]. Other investigations include glioblastoma multiforme and metastatic colorectal cancer [7].

## Important Considerations for Researchers

- **Research Use Only:** All commercial sources explicitly state that **Avotaciclib** is "For research use only. We do not sell to patients." [3] [2] [6].
- **Salt Forms:** Researchers should note that **Avotaciclib** is available in different salt forms for experimental use, primarily the **hydrochloride (HCl)** and **trihydrochloride** salts, which have different

molecular weights and solubilities [6] [4].

- **Early Stage:** The clinical data is still limited, and the safety and efficacy profile of **Avotaciclib** in humans is not yet fully established.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Targeting CDK1 in cancer: mechanisms and implications [nature.com]
2. Avotaciclib (BEY1107, BEY-1107) - CDK1 inhibitor [probechem.com]
3. Avotaciclib (BEY1107) | CDK1 Inhibitor [medchemexpress.com]
4. CDK1 Inhibitor - Avotaciclib hydrochloride [medchemexpress.com]
5. Suppression of cyclin-dependent kinase 1 synergizes with ... [sciencedirect.com]
6. Avotaciclib trihydrochloride | CDK inhibitor | Mechanism [selleckchem.com]
7. Avotaciclib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

To cite this document: Smolecule. [Mechanism of Action and Role of CDK1]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#what-is-avotaciclib-bey1107>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)